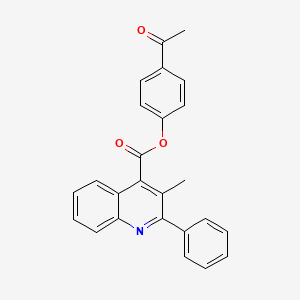
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as EM-TQN, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinoline (THIQ) alkaloids, which have shown promising results in various pharmacological studies.
Wirkmechanismus
The mechanism of action of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood. However, it is believed that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress and inflammation. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant defense in cells. It also inhibits the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to have various biochemical and physiological effects. It can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress-induced damage. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can also reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which can alleviate neuroinflammation. In addition, (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can improve mitochondrial function and reduce apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed by various analytical techniques. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has also been shown to be stable under various storage conditions. However, there are some limitations to using (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments. For example, the mechanism of action of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood, and more research is needed to elucidate its pharmacological effects. In addition, the optimal dosage and administration route of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine for different therapeutic applications are still unknown.
Zukünftige Richtungen
There are several future directions for research on (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One direction is to further investigate its mechanism of action and pharmacological effects. This could involve studying its effects on different signaling pathways and identifying its molecular targets. Another direction is to explore its therapeutic potential in other neurological disorders such as Parkinson's disease and stroke. Additionally, the development of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine analogs with improved pharmacological properties could be explored. Overall, (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has shown promising results in various pharmacological studies, and further research on this compound could lead to the development of novel therapeutics for neurological disorders.
Synthesemethoden
The synthesis method of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the final product can be confirmed by various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. In vitro studies have demonstrated that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can protect neuronal cells from oxidative stress-induced damage and reduce neuroinflammation. In vivo studies have shown that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can improve cognitive function and reduce brain damage in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-23-20-13-15(11-12-19(20)22-2)14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-5,7,9,11-13,18,21H,3,6,8,10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHOXKUFLKWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)

![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)

![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)
![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)